
2-(3-Methoxyphenyl)-2-oxoethyl 5-(naphthalen-1-ylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a naphthalenylcarbamoyl butanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate typically involves a multi-step process:
-
Formation of the Methoxyphenyl Oxoethyl Intermediate
- Starting with 3-methoxybenzaldehyde, it undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(3-methoxyphenyl)-2-oxoethyl acetate.
-
Formation of the Naphthalenylcarbamoyl Butanoate Intermediate
- Separately, naphthalene-1-carboxylic acid is reacted with butanoyl chloride in the presence of a base like pyridine to form naphthalen-1-yl butanoate.
-
Coupling Reaction
- The final step involves the coupling of the two intermediates. The 2-(3-methoxyphenyl)-2-oxoethyl acetate is reacted with naphthalen-1-yl butanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of automated systems for precise control of reaction parameters.
- Utilization of high-purity reagents and solvents to ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(phenyl)carbamoyl]butanoate: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(benzyl)carbamoyl]butanoate: Similar structure but with a benzyl group instead of a naphthalenyl group.
Uniqueness
- The presence of the naphthalenyl group in 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate imparts unique properties, such as enhanced aromaticity and potential biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C24H23NO5 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(naphthalen-1-ylamino)-5-oxopentanoate |
InChI |
InChI=1S/C24H23NO5/c1-29-19-10-4-9-18(15-19)22(26)16-30-24(28)14-6-13-23(27)25-21-12-5-8-17-7-2-3-11-20(17)21/h2-5,7-12,15H,6,13-14,16H2,1H3,(H,25,27) |
Clé InChI |
PTZNBXYRLDJTCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


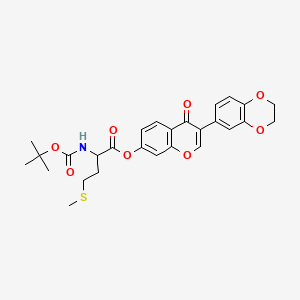

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)
![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
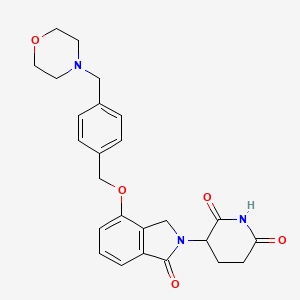
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
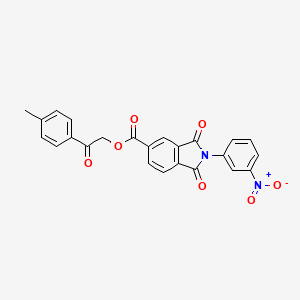
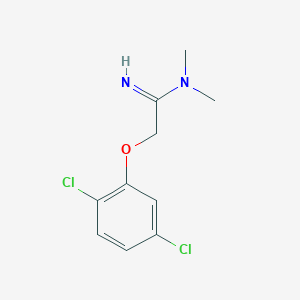
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)
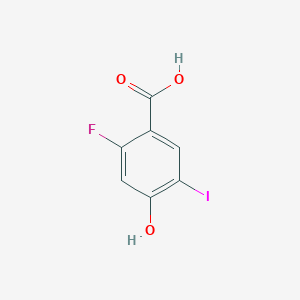
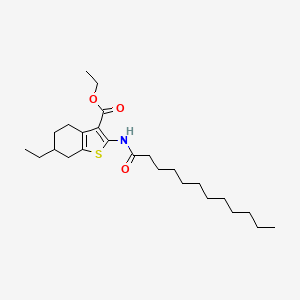
![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
